Benzyloxyacetic acid
Overview
Description
Synthesis Analysis
The synthesis of benzyloxyacetic acid and its derivatives often involves strategies that leverage its benzyloxy moiety for the introduction of various functional groups. While the literature on benzyloxyacetic acid specifically is limited, insights can be drawn from related compounds such as benzoxaboroles and benzoxazoles, which share the benzyloxy core structure. For instance, benzoxaboroles have been synthesized through methods that might be adaptable for benzyloxyacetic acid, focusing on the functionalization of the phenylboronic acid derivatives (Adamczyk-Woźniak et al., 2009)(Adamczyk-Woźniak et al., 2009). Similarly, the synthesis of benzoxazole derivatives via microwave-assisted techniques provides a template for efficient and rapid synthesis approaches that could be applicable to benzyloxyacetic acid (Özil & Menteşe, 2020)(Özil & Menteşe, 2020).
Molecular Structure Analysis
The molecular structure of benzyloxyacetic acid plays a critical role in its reactivity and the types of chemical reactions it can undergo. The presence of the benzyloxy group adjacent to the carboxylic acid moiety influences its electronic properties, potentially affecting the acidity of the carboxyl group and the reactivity of the aromatic ring. Studies on similar structures highlight the significance of such arrangements in determining molecular behavior and interaction capabilities (Soupene & Kuypers, 2008)(Soupene & Kuypers, 2008).
Chemical Reactions and Properties
Benzyloxyacetic acid's chemical reactivity is influenced by both its carboxylic acid group and the benzyloxy moiety. The carboxylic acid group enables it to participate in typical acid-base reactions, esterification, and amidation reactions, making it a versatile building block in organic synthesis. The benzyloxy group, on the other hand, may undergo electrophilic aromatic substitution reactions, offering pathways for the introduction of additional functional groups or the formation of cyclic compounds.
Physical Properties Analysis
The physical properties of benzyloxyacetic acid, including its melting point, boiling point, and solubility in various solvents, are crucial for its handling and application in chemical syntheses. These properties are determined by its molecular structure, specifically the interplay between the polar carboxylic acid group and the relatively nonpolar benzyloxy group. Understanding these properties is essential for optimizing reaction conditions and purification processes.
Chemical Properties Analysis
The chemical properties of benzyloxyacetic acid, such as its acidity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are foundational to its utility in synthetic chemistry. Its behavior in the presence of different reagents, catalysts, and under varying temperatures and pressures can inform its potential applications in creating novel compounds with desired functionalities.
- (Adamczyk-Woźniak et al., 2009) on benzoxaboroles synthesis.
- (Özil & Menteşe, 2020) on microwave-assisted synthesis of benzoxazoles.
- (Soupene & Kuypers, 2008) for insights into molecular structure implications.
Scientific Research Applications
Efficient Preparation Methods
Practical Preparation of Benzyloxyacetic Acids :An efficient method for preparing benzyloxyacetic acids was developed, involving the reaction of chloroacetic acid with benzyl alcohol using powdered KOH. This approach is safer and eliminates the need for pyrophoric bases like sodium hydride, offering a more practical synthesis method (Linn et al., 2008).
Applications in Microbial Tolerance and Biorefineries
Microbial Mechanisms of Tolerance to Weak Acid Stress :Benzyloxyacetic acid, as a carboxylic acid, is relevant in understanding microbial adaptation to weak acid stress. This knowledge impacts medicine, health, food safety, and the environment. The study highlights the importance of carboxylic acids in chemical synthesis and catalysis, particularly in the context of biorefineries and microbial cell factories (Mira & Teixeira, 2013).
Structural Studies and Applications
Poly[bis(μ2-benzyloxyacetato-κ3 O,O′O′′)cadmium(II)]
:This study describes the structure of a cadmium derivative of benzyloxyacetic acid, highlighting its potential in various applications, such as in materials science or catalysis (Liu & Ng, 2008).
Biomedical Applications
Hyaluronic Acid Redefining Its Role
:Benzyloxyacetic acid derivatives, like Hyaff-11®, have been used in minor modifications of hyaluronic acid to create water-insoluble polymers. These are utilized in various biomedical applications such as wound-covering, anti-adhesive devices, and scaffolds for tissue engineering (Abatangelo et al., 2020).
Photocatalytic Applications
Smooth Photocatalyzed Benzylation of Electrophilic Olefins :Benzyloxyacetic acid and its derivatives were used in photocatalyzed conditions for benzylation of electron-poor olefins, indicating its use in organic synthesis and possibly in the development of new photocatalytic methods (Capaldo et al., 2016).
Pharmaceutical Applications
Quantitative Structure-Activity Relationship of Antisickling Agents :Benzyloxyacetic acid derivatives have been studied for their antisickling properties. This research provides insights into the structural requirements for the design of more effective antisickling analogs, highlighting the potential of benzyloxyacetic acid in pharmaceutical applications (Mahran, 2000).
Safety And Hazards
properties
IUPAC Name |
2-phenylmethoxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZHHTYDZVRPIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30952720 | |
Record name | (Benzyloxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30952720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyloxyacetic acid | |
CAS RN |
30379-55-6 | |
Record name | Benzyloxyacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30379-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 30379-55-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153415 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Benzyloxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30952720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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